molecular formula C8H16N2O2 B12570251 5-(tert-Butoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine CAS No. 191342-11-7

5-(tert-Butoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B12570251
CAS No.: 191342-11-7
M. Wt: 172.22 g/mol
InChI Key: BRCBLOBOGXQBON-UHFFFAOYSA-N
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Description

5-(tert-Butoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine is an organic compound that belongs to the oxazoline family. This compound is characterized by the presence of a tert-butoxymethyl group attached to the oxazoline ring, which imparts unique chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of tert-butyl alcohol with an appropriate oxazoline precursor. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high efficiency and consistency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxazoline derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

    Substitution: The tert-butoxymethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(tert-Butoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The tert-butoxymethyl group and oxazoline ring play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxymethyl)-1-[N-(4-methylbenzenesulfonyl)(4-methylphenoxy)imidoyl]aziridine
  • 4-(tert-Butoxymethyl)benzeneboronic acid
  • tert-Butyl hydroperoxide

Uniqueness

5-(tert-Butoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific structure and reactivity. The presence of the tert-butoxymethyl group and the oxazoline ring imparts distinct chemical properties that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

191342-11-7

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxymethyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)11-5-6-4-10-7(9)12-6/h6H,4-5H2,1-3H3,(H2,9,10)

InChI Key

BRCBLOBOGXQBON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CN=C(O1)N

Origin of Product

United States

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